Spinasaponin A

Description

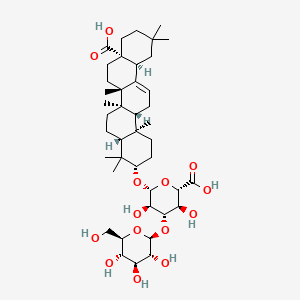

Spinasaponin A (C₄₂H₆₆O₁₄, molecular weight: 794.445 g/mol) is an oleanane-type triterpene saponin characterized by a β-D-glucopyranosyl-(1→3)-α-L-arabinopyranosyl-oleanolic acid backbone esterified at the 28-COOH position . It is predominantly isolated from Aralia elata (辽东楤木), Spinacia oleracea (spinach), and Panax bipinnatifidus . Key pharmacological activities include:

- Antimicrobial properties against Gram-positive bacteria .

- Moderate hyaluronidase inhibition (IC₅₀: ~50 μM), a property enhanced by glucosylation at the 28-COOH position .

Its structure is elucidated via ¹H/¹³C NMR and high-resolution mass spectrometry, confirming a glycosylation pattern at C-3 and esterification at C-28 .

Properties

CAS No. |

25406-56-8 |

|---|---|

Molecular Formula |

C42H66O14 |

Molecular Weight |

795 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-8a-carboxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C42H66O14/c1-37(2)14-16-42(36(51)52)17-15-40(6)20(21(42)18-37)8-9-24-39(5)12-11-25(38(3,4)23(39)10-13-41(24,40)7)54-35-30(48)31(29(47)32(56-35)33(49)50)55-34-28(46)27(45)26(44)22(19-43)53-34/h8,21-32,34-35,43-48H,9-19H2,1-7H3,(H,49,50)(H,51,52)/t21-,22+,23-,24+,25-,26+,27-,28+,29-,30+,31-,32-,34-,35+,39-,40+,41+,42-/m0/s1 |

InChI Key |

BQPYEFAVIPEQIK-CGCSGISQSA-N |

SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)OC7C(C(C(C(O7)CO)O)O)O)O)C)C)C2C1)C)C(=O)O)C |

Isomeric SMILES |

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)OC7C(C(C(C(O7)CO)O)O)O)O)C)C)C2C1)C)C(=O)O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Spinasaponin A 28-O-Glucoside

- Structure: C₄₈H₇₆O₁₉, with an additional β-D-glucopyranosyl unit at C-28 .

- Source : Oenanthe javanica and Aralia elata .

- Activity: Enhanced hyaluronidase inhibition (IC₅₀: ~30 μM) compared to this compound due to glucosylation . Reduced ethanol absorption inhibition compared to this compound, suggesting steric hindrance from the glucosyl group .

Sandrosaponin IX

Stipuleanoside R2

Soyasaponin A1

- Structure: C₄₈H₇₈O₁₈, with a 3-O-[α-L-rhamnopyranosyl-(1→2)-β-D-galactopyranosyl]-soyasapogenol B backbone .

- Source : Soybean (Glycine max) .

- Activity: Anti-inflammatory effects via NF-κB pathway suppression (IC₅₀: 5 μM in RAW264.7 cells) . Contrasts with this compound’s ethanol absorption inhibition, underscoring functional diversity among triterpenes.

Functional and Structural Comparison Table

Key Structural Determinants of Activity

- Glycosylation at C-3: Influences solubility and receptor binding. This compound’s arabinose-glucose moiety enhances membrane permeability compared to Soyasaponin A1’s rhamnose-galactose .

- Esterification at C-28: Glucosylation at this position (e.g., this compound 28-O-glucoside) enhances hyaluronidase inhibition but reduces ethanol absorption modulation .

- Oleanane vs. Dammarane Backbones: this compound (oleanane) lacks the tetracyclic dammarane core found in ginsenosides (e.g., Rg1), leading to divergent bioactivities .

Q & A

Basic Research Questions

Q. What are the primary methodologies for isolating and purifying Spinasaponin A from natural sources?

- Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography (CC) or preparative HPLC. Purity validation requires NMR spectroscopy (¹H, ¹³C) and mass spectrometry (HRMS) . Key challenges include optimizing solvent polarity for extraction efficiency and selecting stationary phases (e.g., C18 or silica gel) to resolve structurally similar saponins.

Q. What in vitro assays are commonly used to evaluate the biological activity of this compound?

- Methodological Answer : Standard assays include:

- Anti-inflammatory : COX-2 inhibition via ELISA.

- Antioxidant : DPPH radical scavenging or FRAP assays.

- Cytotoxicity : MTT or SRB assays on cancer cell lines.

Ensure dose-response curves and include positive controls (e.g., aspirin for anti-inflammatory assays). Replicates (n ≥ 3) and statistical analysis (ANOVA) are critical for reliability .

Q. How can researchers validate the structural identity of this compound?

- Methodological Answer : Combine spectroscopic data (NMR, IR) with X-ray crystallography if crystals are obtainable. Compare retention times in HPLC with authenticated standards. For novel derivatives, use 2D NMR techniques (COSY, HSQC) to confirm glycosidic linkages and aglycone structure .

Advanced Research Questions

Q. How should researchers design dose-response studies to address conflicting reports on this compound’s cytotoxicity?

- Methodological Answer :

Define PICOT Framework : Population (cell line/organism), Intervention (dose range), Comparison (positive/negative controls), Outcome (IC50), Time (exposure duration).

Address Variability : Use standardized cell lines (e.g., ATCC-certified) and control for batch differences in compound purity.

Meta-Analysis : Systematically review existing studies to identify confounding factors (e.g., solvent used, incubation time) .

Q. What strategies resolve contradictions in this compound’s mechanism of action across studies?

- Methodological Answer :

- Pathway Analysis : Use transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to map signaling pathways under varying experimental conditions.

- Study Design Audit : Evaluate whether conflicting studies used identical models (e.g., in vivo vs. in vitro) or endpoint measurements. For example, apoptosis assays (Annexin V) may conflict with ROS measurements due to temporal differences in cellular responses .

Q. How can researchers optimize pharmacokinetic studies for this compound to improve bioavailability data?

- Methodological Answer :

- Formulation : Test lipid-based carriers (liposomes) to enhance solubility.

- Analytical Validation : Use LC-MS/MS with deuterated internal standards for plasma stability studies.

- In Silico Modeling : Predict ADMET properties via tools like SwissADME to guide experimental design .

Q. What criteria should guide the selection of in vivo models for studying this compound’s neuroprotective effects?

- Methodological Answer :

- Model Relevance : Use transgenic rodents (e.g., Alzheimer’s model: APP/PS1 mice) for disease-specific outcomes.

- Dose Translation : Calculate human-equivalent doses (HED) using body surface area normalization.

- Ethical Compliance : Adhere to ARRIVE guidelines for reporting animal studies .

Methodological Best Practices

Q. What statistical approaches are recommended for analyzing this compound’s synergistic effects in combination therapies?

- Methodological Answer :

- Synergy Calculation : Use the Chou-Talalay method (Combination Index) with CompuSyn software.

- Multivariate Analysis : Apply PCA or cluster analysis to disentangle compound-specific vs. matrix effects .

Q. How to ensure reproducibility in this compound research across laboratories?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.